4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine
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Overview
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a methoxyphenylpyrimidine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary target of the compound 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of this compound cannot be washed out, suggesting that it is an irreversible inhibitor .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function . By inhibiting the transport of nucleosides, this compound can potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
Its irreversible binding to ents suggests that once absorbed, it may have a prolonged effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ENTs . This results in reduced uridine uptake, which can affect nucleotide synthesis and the regulation of adenosine function .
Biochemical Analysis
Biochemical Properties
4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . Specifically, this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . This interaction could potentially influence various biochemical reactions involving nucleosides and nucleotides .
Cellular Effects
The interaction of this compound with ENTs can have significant effects on cellular processes. By inhibiting ENTs, this compound can affect the transport of nucleosides across the cell membrane, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of these transporters for uridine . This suggests that the compound binds to a site on the transporter that is distinct from the uridine binding site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on ENTs are observed to be irreversible . This suggests that the compound may have long-term effects on cellular function, potentially influencing nucleoside transport over extended periods
Metabolic Pathways
Given the compound’s interaction with ENTs, it may be involved in metabolic pathways related to nucleoside and nucleotide metabolism
Transport and Distribution
As an inhibitor of ENTs, this compound likely influences the transport and distribution of nucleosides within cells . The specifics of how this compound is transported and distributed within cells and tissues, and any transporters or binding proteins it interacts with, are not yet fully known.
Subcellular Localization
Given its interaction with ENTs, which are typically located in the cell membrane, it is likely that this compound also localizes to the cell membrane
Preparation Methods
The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
Coupling Reactions: The compound can participate in coupling reactions such as the Hartwig-Buchwald N-arylation, which involves palladium-catalyzed cross-coupling to form carbon-heteroatom bonds.
Scientific Research Applications
4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine has several scientific research applications:
Comparison with Similar Compounds
4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine can be compared to other similar compounds, such as:
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of ENTs but has different selectivity and binding properties.
Pyridazinone derivatives: These compounds share a similar pyrimidine core and exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.
Bis(4-fluorophenyl)methyl derivatives: These compounds have similar structural features and are studied for their pharmacological activities, particularly in the context of receptor binding.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-27-19-15-23-20(16-7-3-2-4-8-16)24-21(19)26-13-11-25(12-14-26)18-10-6-5-9-17(18)22/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHSYSHHWQGGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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